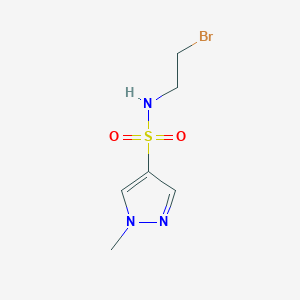N-(2-bromoethyl)-1-methyl-1H-pyrazole-4-sulfonamide
CAS No.: 1250513-08-6
Cat. No.: VC2845242
Molecular Formula: C6H10BrN3O2S
Molecular Weight: 268.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1250513-08-6 |
|---|---|
| Molecular Formula | C6H10BrN3O2S |
| Molecular Weight | 268.13 g/mol |
| IUPAC Name | N-(2-bromoethyl)-1-methylpyrazole-4-sulfonamide |
| Standard InChI | InChI=1S/C6H10BrN3O2S/c1-10-5-6(4-8-10)13(11,12)9-3-2-7/h4-5,9H,2-3H2,1H3 |
| Standard InChI Key | OIIZEDOCVIDRIA-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)S(=O)(=O)NCCBr |
| Canonical SMILES | CN1C=C(C=N1)S(=O)(=O)NCCBr |
Introduction
Chemical Identity and Structural Properties
N-(2-bromoethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a synthetic organic compound with well-defined structural characteristics. It features a pyrazole ring with a methyl substituent at the N1 position and a sulfonamide group at the C4 position, which is further connected to a 2-bromoethyl moiety. The compound's core structure contributes to its potential pharmacological properties and chemical reactivity patterns.
Basic Chemical Information
Table 1 summarizes the key chemical identifiers and properties of N-(2-bromoethyl)-1-methyl-1H-pyrazole-4-sulfonamide:
| Parameter | Value |
|---|---|
| CAS Number | 1250513-08-6 |
| IUPAC Name | N-(2-bromoethyl)-1-methylpyrazole-4-sulfonamide |
| Molecular Formula | C₆H₁₀BrN₃O₂S |
| Molecular Weight | 268.13 g/mol |
| InChI | InChI=1S/C6H10BrN3O2S/c1-10-5-6(4-8-10)13(11,12)9-3-2-7/h4-5,9H,2-3H2,1H3 |
| InChIKey | OIIZEDOCVIDRIA-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)S(=O)(=O)NCCBr |
| Appearance | Powder |
The compound consists of a pyrazole heterocycle with a methyl group attached to one of the nitrogen atoms, creating the 1-methyl-1H-pyrazole foundation. At the fourth position of this pyrazole ring is a sulfonamide group (-SO₂NH-) that connects to a 2-bromoethyl chain .
Physicochemical Properties
Several physicochemical properties contribute to the compound's behavior in biological systems and its potential for medicinal applications:
| Property | Value |
|---|---|
| XLogP3 | 0 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 4 |
| Boiling Point | Not determined |
| Density | Not determined |
| Storage Recommendation | Room temperature |
The compound's XLogP3 value of 0 indicates a balanced hydrophilic-lipophilic profile, suggesting potential for good absorption in biological systems. With one hydrogen bond donor and four hydrogen bond acceptors, the molecule can participate in various intermolecular interactions that are important for ligand-receptor binding . The presence of four rotatable bonds provides conformational flexibility, which may be advantageous for fitting into binding pockets of target proteins.
Biological Activities and Applications
The compound belongs to two important classes of bioactive compounds: pyrazoles and sulfonamides, both of which have established histories in medicinal chemistry.
Pharmacological Relevance
Sulfonamides, including N-(2-bromoethyl)-1-methyl-1H-pyrazole-4-sulfonamide, are known for their significant biological activities. These compounds typically function as antibacterial agents by inhibiting bacterial dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. This mechanism is crucial for their antibacterial efficacy.
The pyrazole moiety is an important structural element that contributes substantially to the compound's potential pharmacological properties. Pyrazole-containing compounds have demonstrated various biological activities including anti-inflammatory, antifungal, antiviral, anticancer, and antimicrobial effects .
| Compound ID | Antiproliferative Activity (U937) GI50 (μM) | Cytotoxicity LC50 (μM) |
|---|---|---|
| MR-S1-1 | 1.7 | >100 |
| MR-S1-2 | >200 | >100 |
| MR-S1-3 | 16 | >100 |
| MR-S1-5 | 16 | >100 |
| MR-S1-12 | 3.3 | >100 |
| MR-S1-13 | 3.33 | >100 |
| MR-S1-14 | 9.4 | >100 |
| MR-S1-15 | 3 | >100 |
| MR-S1-18 | 92.61 | >100 |
This data demonstrates that several compounds in this class exhibit significant antiproliferative activity without cytotoxicity, suggesting potential anticancer applications. Compounds with low GI50 values (such as MR-S1-1, MR-S1-12, MR-S1-13, and MR-S1-15) show the most promise for further development .
| Parameter | Classification |
|---|---|
| GHS Signal Word | Danger |
| Hazard Statements | H301-H311-H331-H341 |
| UN Number | 2811 |
| Hazard Class | 6.1 |
| Packing Group | III |
The hazard statements indicate that the compound is toxic if swallowed (H301), toxic in contact with skin (H311), toxic if inhaled (H331), and suspected of causing genetic defects (H341) .
Synthesis Approaches
| Supplier | Quantity | Price (€) |
|---|---|---|
| CymitQuimica | 50mg | 478.00 |
| CymitQuimica | 500mg | 1,303.00 |
These prices reflect the specialized nature of the compound and its primary use in research applications . Other suppliers offer pricing upon request, indicating that costs may be negotiable based on quantity and purity requirements.
Structure-Activity Relationship and Future Research Directions
SAR Insights
Research on related pyrazole-4-sulfonamide derivatives suggests that structural modifications can significantly impact biological activity. Key structural elements that influence activity include:
-
Substituents on the Pyrazole Ring: The presence and position of methyl groups on the pyrazole ring affect biological activity.
-
Nature of the Amino Substituent: The structure of the group attached to the sulfonamide nitrogen (in this case, 2-bromoethyl) can dramatically influence binding affinity and selectivity for biological targets.
-
Functionalization Potential: The bromoethyl group provides a reactive site for further modifications, potentially enhancing pharmacological properties or enabling conjugation with other bioactive molecules .
Future Research Opportunities
Several promising research directions could further elucidate the potential applications of N-(2-bromoethyl)-1-methyl-1H-pyrazole-4-sulfonamide:
-
Targeted Structure-Activity Relationship Studies: Systematic modification of the compound's structure to develop more potent and selective derivatives.
-
Mechanism of Action Investigations: Detailed studies to determine the precise molecular targets and mechanisms underlying its biological activities.
-
Drug Delivery Applications: Exploration of the compound's potential as a linking group in drug delivery systems, utilizing the reactive bromoethyl moiety.
-
Resistance Studies: Investigation of activity against drug-resistant bacterial strains, given the established antibacterial properties of sulfonamides .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume